![molecular formula C15H12N2O2 B6376524 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% CAS No. 1261919-16-7](/img/structure/B6376524.png)
4-(3-Acetylaminophenyl)-2-cyanophenol, 95%
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Overview
Description
4-(3-Acetylaminophenyl)-2-cyanophenol, 95% is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol and has a high purity of 95%. This compound is used in various biochemical and physiological experiments, and its mechanism of action is well-understood.
Scientific Research Applications
4-(3-Acetylaminophenyl)-2-cyanophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the study of enzyme activity, as well as in the study of the structure and function of proteins and nucleic acids. Additionally, this compound is used in the study of the metabolism of carbohydrates, lipids, and other macromolecules.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% is based on its ability to interact with proteins and nucleic acids. This compound is able to form hydrogen bonds with the proteins and nucleic acids, which in turn can lead to changes in the structure and function of the proteins and nucleic acids. Additionally, this compound is able to interact with other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% are not yet fully understood. However, studies have shown that this compound can affect the activity of enzymes, as well as the structure and function of proteins and nucleic acids. Additionally, this compound has been shown to affect the metabolism of carbohydrates, lipids, and other macromolecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% in laboratory experiments is its high purity of 95%. This ensures that the compound is of the highest quality and can be used in a variety of experiments. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 4-(3-Acetylaminophenyl)-2-cyanophenol, 95%. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, this compound could be used in the development of new drugs or therapeutic agents. Finally, this compound could be used in the development of new materials or technologies.
Synthesis Methods
4-(3-Acetylaminophenyl)-2-cyanophenol, 95% can be synthesized from 3-aminophenol and acetic anhydride in an aqueous solution. The reaction is conducted at room temperature in the presence of an acid catalyst, such as sulfuric acid. The reaction results in the formation of a yellow-colored product, which is then purified by recrystallization. The purity of the product can be determined using thin-layer chromatography.
properties
IUPAC Name |
N-[3-(3-cyano-4-hydroxyphenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-11(8-14)12-5-6-15(19)13(7-12)9-16/h2-8,19H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHBCYPYICELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684836 |
Source
|
Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylaminophenyl)-2-cyanophenol | |
CAS RN |
1261919-16-7 |
Source
|
Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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